molecular formula C7H14ClNO2 B1381413 2-Amino-3-cyclopropylbutanoic acid hydrochloride CAS No. 1803571-69-8

2-Amino-3-cyclopropylbutanoic acid hydrochloride

Cat. No. B1381413
M. Wt: 179.64 g/mol
InChI Key: ZPWYRVFRZYXFRJ-UHFFFAOYSA-N
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Description

“2-Amino-3-cyclopropylbutanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803571-69-8 . It has a molecular weight of 179.65 and is commonly available in powder form .


Synthesis Analysis

The stereostructure of 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo, was determined to be (2 S ,3 S )-2 through its racemic and enantioselective syntheses employing the chelate–enolate Claisen rearrangement as a key step .


Molecular Structure Analysis

The IUPAC name of this compound is 2-amino-3-cyclopropylbutanoic acid hydrochloride . The InChI code is 1S/C7H13NO2.ClH/c1-4(5-2-3-5)6(8)7(9)10;/h4-6H,2-3,8H2,1H3,(H,9,10);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Scientific Field: Botany and Mycology

Summary of Application

“2-Amino-3-cyclopropylbutanoic acid” was isolated as a novel α-amino acid from the mushroom Amanita castanopsidis Hongo, and it has been found to substantially inhibit root elongation in lettuce seedlings. Its biological activity is similar to indole-3-acetic acid, an important plant growth regulator .

Methods of Application or Experimental Procedures

The compound was isolated from the mushroom Amanita castanopsidis Hongo. The relative and absolute configurations at the two chiral centres C2 and C3 have not been determined .

Results or Outcomes

The compound was found to substantially inhibit root elongation in lettuce seedlings. Its biological activity is similar to indole-3-acetic acid, an important plant growth regulator .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3-cyclopropylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-4(5-2-3-5)6(8)7(9)10;/h4-6H,2-3,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWYRVFRZYXFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-cyclopropylbutanoic acid hydrochloride

CAS RN

1803571-69-8
Record name 2-amino-3-cyclopropylbutanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-cyclopropylbutanoic acid hydrochloride
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2-Amino-3-cyclopropylbutanoic acid hydrochloride
Reactant of Route 4
2-Amino-3-cyclopropylbutanoic acid hydrochloride
Reactant of Route 5
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Reactant of Route 6
2-Amino-3-cyclopropylbutanoic acid hydrochloride

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